1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions:
Methylene Bridge Formation: The final step involves the formation of the methylene bridge, which can be accomplished using aldehydes or ketones under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the methylene bridge, potentially leading to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydropyrazoles.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and hydroxy-methylphenyl groups could facilitate binding to hydrophobic pockets or active sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-bromophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the fluorine atom in 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. These properties can enhance the compound’s reactivity and interaction with biological targets compared to its chlorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H19FN4O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C22H19FN4O2/c1-13-6-4-5-7-20(13)27-22(29)19(15(3)25-27)12-18-14(2)24-26(21(18)28)17-10-8-16(23)9-11-17/h4-12,25H,1-3H3/b18-12- |
InChI Key |
RGRLRKCJIZRMHI-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)F)C |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.